2-(4-Chlorophenyl)-1,5,5-trimethylpiperidin-4-one;hydrochloride
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Overview
Description
2-(4-Chlorophenyl)-1,5,5-trimethylpiperidin-4-one;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a chlorophenyl group attached to a piperidinone ring, which is further substituted with three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1,5,5-trimethylpiperidin-4-one;hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with 2,2,6-trimethyl-4-piperidone in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or toluene. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of automated reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-1,5,5-trimethylpiperidin-4-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorophenyl)-1,5,5-trimethylpiperidin-4-one;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1,5,5-trimethylpiperidin-4-one;hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-1,5,5-trimethylpiperidin-4-one: The base compound without the hydrochloride salt.
4-Chlorophenylpiperidine: A simpler analog with fewer substituents.
Trimethylpiperidinone: A related compound with different substituents on the piperidine ring.
Uniqueness
2-(4-Chlorophenyl)-1,5,5-trimethylpiperidin-4-one;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
72189-35-6 |
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Molecular Formula |
C14H19Cl2NO |
Molecular Weight |
288.2 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1,5,5-trimethylpiperidin-4-one;hydrochloride |
InChI |
InChI=1S/C14H18ClNO.ClH/c1-14(2)9-16(3)12(8-13(14)17)10-4-6-11(15)7-5-10;/h4-7,12H,8-9H2,1-3H3;1H |
InChI Key |
DIZFDROGWVDBMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C(CC1=O)C2=CC=C(C=C2)Cl)C)C.Cl |
Origin of Product |
United States |
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